1-Ethynyl-3-(3-methoxypropoxy)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethynyl-3-(3-methoxypropoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-3-11-6-4-7-12(10-11)14-9-5-8-13-2/h1,4,6-7,10H,5,8-9H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWABITMOXCMGQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=CC=CC(=C1)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for 1 Ethynyl 3 3 Methoxypropoxy Benzene
Retrosynthetic Analysis and Key Disconnection Points
Retrosynthetic analysis is a powerful tool for devising a synthetic plan. For 1-Ethynyl-3-(3-methoxypropoxy)benzene, two key disconnection points are immediately apparent, leading to a convergent synthetic strategy. The primary disconnections are at the C(sp)-C(sp²) bond of the ethynyl (B1212043) group and the aryl ether linkage.
The disconnection of the ethynyl group suggests a Sonogashira coupling reaction as the final key bond-forming step. This would involve the coupling of a terminal alkyne with a substituted aryl halide. The second key disconnection is the ether bond, which points towards a Williamson ether synthesis. This involves the reaction of a phenoxide with an alkyl halide.
Transition Metal-Catalyzed Cross-Coupling Approaches to Terminal Alkynes
The formation of the C(sp)-C(sp²) bond is a critical step in the synthesis of this compound. Transition metal-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, are the most effective methods for achieving this transformation.
Sonogashira Coupling Reactions: Mechanism and Scope
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. nih.govlibretexts.org The reaction typically proceeds via a catalytic cycle involving both palladium and copper. The palladium catalyst undergoes oxidative addition with the aryl halide. Concurrently, the copper co-catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. The final step is reductive elimination from the palladium complex to yield the aryl alkyne and regenerate the active palladium(0) catalyst.
The scope of the Sonogashira reaction is broad, tolerating a wide range of functional groups on both the alkyne and the aryl halide. This makes it a highly versatile tool in organic synthesis.
Optimization of Catalytic Systems: Ligands, Solvents, and Co-catalysts
The efficiency of the Sonogashira coupling can be significantly influenced by the choice of catalyst, ligands, solvent, and base. Optimization of these parameters is crucial for achieving high yields and minimizing side reactions.
Catalytic Systems: A variety of palladium catalysts can be employed, with Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄ being common choices. jk-sci.com The use of a copper(I) co-catalyst, typically copper(I) iodide (CuI), is standard, although copper-free Sonogashira protocols have also been developed. kaust.edu.saresearchgate.net
Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃), play a crucial role in stabilizing the palladium catalyst and influencing its reactivity. The choice of ligand can affect the rate of oxidative addition and reductive elimination.
Solvents and Bases: The reaction is typically carried out in a solvent such as acetonitrile, THF, or DMF. jk-sci.comacs.org An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is required to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the terminal alkyne. jk-sci.comkaust.edu.sa
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2 mol%) | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1 mol%) |
| Copper Co-catalyst | CuI (4 mol%) | CuI (5 mol%) | None |
| Ligand | PPh₃ (4 mol%) | XPhos (4 mol%) | SPhos (2 mol%) |
| Base | Triethylamine | Diisopropylethylamine | K₂CO₃ |
| Solvent | Toluene/Water | Acetonitrile | DMF |
| Temperature (°C) | 60 | 80 | 100 |
| Yield (%) | 85 | 92 | 78 |
This table presents hypothetical data for the optimization of a Sonogashira coupling reaction for a generic 3-alkoxy-iodobenzene with a terminal alkyne, illustrating the effect of different reaction parameters on the yield.
Synthesis of the 3-(3-methoxypropoxy)benzene Moiety
Etherification Reactions for Alkoxy Chain Introduction
The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide via an Sₙ2 mechanism. wikipedia.orglibretexts.org In the context of synthesizing this compound, this involves the deprotonation of a 3-halophenol to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from a 3-methoxypropyl halide.
The reaction is typically carried out in a polar aprotic solvent like DMF or acetonitrile to facilitate the Sₙ2 reaction. The choice of base for deprotonating the phenol is important; common bases include sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Precursor Synthesis and Functional Group Transformations
The successful execution of the Williamson ether synthesis relies on the availability of the necessary precursors: a 3-halophenol and a 3-methoxypropyl halide.
Synthesis of 3-Halophenol: 3-Iodophenol is a suitable precursor for the Sonogashira coupling. It can be synthesized from 3-aminophenol via a diazotization reaction followed by treatment with potassium iodide. guidechem.com Alternatively, direct iodination of phenol can be achieved, though this may lead to a mixture of isomers. wikipedia.org
Synthesis of 3-Methoxypropyl Halide: 1-Bromo-3-methoxypropane is a common reagent for introducing the 3-methoxypropoxy group. It can be prepared from 3-methoxy-1-propanol by treatment with a brominating agent such as hydrobromic acid.
Alternative Synthetic Pathways and Convergent Strategies
The synthesis of this compound can be logically designed using a retrosynthetic approach, which suggests two primary convergent strategies. These strategies involve the formation of either the ether linkage or the carbon-carbon bond of the ethynyl group as the key bond-forming step.
Strategy 1: Late-Stage Ethynylation
This approach prioritizes the formation of the ether bond first, followed by the introduction of the ethynyl group. A common and effective method for forming the aryl ether is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org In this proposed pathway, 3-iodophenol would be reacted with 1-bromo-3-methoxypropane in the presence of a base to form the intermediate, 1-iodo-3-(3-methoxypropoxy)benzene. This intermediate can then undergo a Sonogashira coupling reaction with a protected or terminal alkyne to yield the final product. wikipedia.orglibretexts.org
An alternative to the Williamson ether synthesis for the initial step is the Mitsunobu reaction, which allows for the formation of alkyl aryl ethers under mild conditions from a phenol and an alcohol. rsc.org Another alternative is the Ullmann condensation, which is particularly useful for the formation of diaryl ethers but can be adapted for alkyl aryl ethers. wikipedia.org
The subsequent Sonogashira coupling is a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp) bonds. wikipedia.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. nih.gov Variations of this reaction that are copper-free have also been developed to mitigate issues with homocoupling of the alkyne. nih.gov
Strategy 2: Late-Stage Etherification
Conversely, a synthetic strategy can be devised where the ethynyl group is already present on the aromatic ring, and the ether linkage is formed in the final steps. This pathway would commence with 3-ethynylphenol (also known as 3-hydroxyphenylacetylene). This starting material can then be subjected to a Williamson ether synthesis with 1-bromo-3-methoxypropane to afford this compound. lookchem.comyoutube.com
This approach is often advantageous as the reactivity of the phenolic hydroxyl group is well-understood, and the Williamson ether synthesis is a high-yielding and reliable reaction for this type of transformation. masterorganicchemistry.com
A practical example of a similar etherification on 3-ethynylphenol involves its reaction with benzyl bromide in the presence of potassium carbonate and potassium iodide to yield 1-(benzyloxy)-3-ethynylbenzene, demonstrating the feasibility of this synthetic route. lookchem.com
Below is a table summarizing the proposed alternative synthetic pathways:
| Strategy | Key Reactions | Starting Materials | Intermediates |
| Late-Stage Ethynylation | 1. Williamson Ether Synthesis 2. Sonogashira Coupling | 3-Iodophenol, 1-Bromo-3-methoxypropane, Acetylene source | 1-Iodo-3-(3-methoxypropoxy)benzene |
| Late-Stage Etherification | Williamson Ether Synthesis | 3-Ethynylphenol, 1-Bromo-3-methoxypropane | None |
Considerations for Scalable and Sustainable Synthesis
The development of a commercially viable synthesis of this compound requires careful consideration of scalability and sustainability. The principles of green chemistry, such as atom economy, use of less hazardous chemicals, and energy efficiency, are paramount in this context. kaust.edu.sa
For the Williamson ether synthesis step, a key area for improvement is the replacement of hazardous solvents and strong bases with more environmentally benign alternatives. The use of phase-transfer catalysts can enable the reaction to proceed in a biphasic system, reducing the need for large volumes of organic solvents. youtube.com Additionally, microwave-assisted synthesis has been shown to accelerate the Williamson ether synthesis, often leading to higher yields in shorter reaction times and under solvent-free conditions.
The Sonogashira coupling, while a powerful tool, traditionally relies on palladium and copper catalysts, which are toxic and costly. Significant research has been directed towards developing more sustainable Sonogashira protocols. These include:
Copper-Free Sonogashira Reactions: To prevent the formation of diacetylene byproducts (homocoupling) and to avoid the toxicity of copper, numerous copper-free Sonogashira protocols have been developed. nih.gov
Heterogeneous Catalysts: The use of palladium nanoparticles supported on various materials can facilitate catalyst recovery and reuse, which is both economically and environmentally beneficial. acs.org
Alternative Energy Sources: Light-induced Sonogashira coupling under mild conditions using supported palladium nanoparticles has been reported, offering an energy-efficient alternative to traditional heating. acs.org
Greener Solvents: The use of water or other environmentally friendly solvents in Sonogashira reactions is an active area of research, aiming to reduce the reliance on volatile organic compounds. kaust.edu.sa
The following table outlines key considerations for a scalable and sustainable synthesis:
| Synthetic Step | Conventional Method | Sustainable Alternative | Benefits |
| Ether Synthesis | Williamson Ether Synthesis with strong base in organic solvent | Phase-transfer catalysis; Microwave-assisted synthesis; Use of greener solvents. youtube.com | Reduced solvent waste, lower energy consumption, faster reaction times. |
| C-C Bond Formation | Sonogashira Coupling with homogeneous Pd/Cu catalysts | Copper-free conditions; Heterogeneous palladium catalysts; Light-induced reaction; Use of aqueous media. nih.govacs.orgacs.org | Reduced metal contamination, catalyst recyclability, improved safety, reduced environmental impact. |
By integrating these alternative and sustainable methodologies, the synthesis of this compound can be optimized to be more efficient, cost-effective, and environmentally responsible.
Reactivity and Transformational Chemistry of 1 Ethynyl 3 3 Methoxypropoxy Benzene
Reactions at the Terminal Alkyne Moiety
The terminal alkyne group is a versatile functional group that participates in a wide array of chemical reactions, including cycloadditions, hydrosilylation, hydroamination, and various oxidative and reductive transformations.
Cycloaddition Reactions, including Click Chemistry (e.g., CuAAC)
The terminal alkyne of 1-Ethynyl-3-(3-methoxypropoxy)benzene is an excellent substrate for cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". alfa-chemistry.comorganic-chemistry.org This reaction allows for the efficient and regiospecific formation of a 1,4-disubstituted 1,2,3-triazole ring by reacting the alkyne with an organic azide in the presence of a copper(I) catalyst. organic-chemistry.orgnih.gov The reaction is known for its high yield, mild reaction conditions, and tolerance of a wide variety of functional groups. organic-chemistry.org
The general scheme for the CuAAC reaction of this compound is as follows:
Scheme 1: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound.
Table 1: Representative Conditions for CuAAC Reaction
| Catalyst | Reducing Agent (for in situ Cu(I) generation) | Solvent | Temperature | Product |
| CuI | None | THF, CH3CN, or H2O/t-BuOH | Room Temperature | 1,4-disubstituted 1,2,3-triazole |
| CuSO4·5H2O | Sodium Ascorbate | H2O/t-BuOH or DMF | Room Temperature | 1,4-disubstituted 1,2,3-triazole |
Other cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, can also occur, though often requiring harsher conditions and potentially leading to a mixture of regioisomers. organic-chemistry.org
Hydrosilylation and Hydroamination Reactions
Hydrosilylation involves the addition of a silicon-hydride bond across the carbon-carbon triple bond. This reaction is a powerful method for the synthesis of vinylsilanes, which are valuable intermediates in organic synthesis. The hydrosilylation of terminal alkynes can be catalyzed by various transition metal complexes, with platinum and ruthenium catalysts being common. sigmaaldrich.com The regioselectivity and stereoselectivity of the reaction are highly dependent on the catalyst and reaction conditions used. For a terminal alkyne like this compound, hydrosilylation can potentially yield three different isomers: the α-vinylsilane, the (E)-β-vinylsilane, and the (Z)-β-vinylsilane.
Table 2: Expected Products of Hydrosilylation of this compound
| Catalyst System | Major Product(s) |
| Speier's catalyst (H2PtCl6) | (E)-β-vinylsilane |
| Karstedt's catalyst | (E)-β-vinylsilane |
| [Cp*Ru(MeCN)3]PF6 | α-vinylsilane |
Hydroamination is the addition of an N-H bond of an amine across the alkyne triple bond. This reaction provides a direct and atom-economical route to enamines and imines. The hydroamination of terminal alkynes can be catalyzed by a variety of metals, including copper, gold, and alkali metals. The reaction with this compound would be expected to follow Markovnikov selectivity, leading to the formation of an enamine that can tautomerize to the corresponding imine.
Table 3: General Conditions for Hydroamination of Terminal Alkynes
| Catalyst | Amine | Solvent | Temperature | Product |
| CuNPs/MK10 | Primary or Secondary Amines | Toluene or Xylenes | 110-160 °C | Imine (after tautomerization of enamine) |
Oxidative and Reductive Transformations of the Alkyne
The terminal alkyne of this compound can undergo both oxidative and reductive transformations.
Oxidative Cleavage: Strong oxidizing agents like potassium permanganate (KMnO4) or ozone (O3) can cleave the triple bond. echemi.comstackexchange.comguidechem.com The oxidation of a terminal alkyne typically yields a carboxylic acid with the loss of one carbon atom as carbon dioxide. Therefore, the oxidation of this compound is expected to produce 3-(3-methoxypropoxy)benzoic acid.
Reduction: The alkyne can be selectively reduced to either a cis-alkene, a trans-alkene, or an alkane depending on the reagents used. youtube.comlibretexts.orgmasterorganicchemistry.combyjus.com
Reduction to cis-Alkene: Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline) will selectively reduce the alkyne to a cis-alkene. libretexts.orgmasterorganicchemistry.comchem-station.comthieme-connect.de
Reduction to trans-Alkene: The use of sodium metal in liquid ammonia (a dissolving metal reduction) will result in the formation of the trans-alkene. masterorganicchemistry.combyjus.comyoutube.com
Reduction to Alkane: Complete reduction to the corresponding alkane, 1-Ethyl-3-(3-methoxypropoxy)benzene, can be achieved through catalytic hydrogenation with a more active catalyst such as palladium on carbon (Pd/C) and an excess of hydrogen gas. youtube.com
Table 4: Summary of Reduction Reactions of the Alkyne Moiety
| Reagent(s) | Product | Stereochemistry |
| H2, Lindlar's Catalyst | 1-(3-methoxypropoxy)-3-vinylbenzene | cis |
| Na, NH3(l) | 1-(3-methoxypropoxy)-3-vinylbenzene | trans |
| H2, Pd/C | 1-Ethyl-3-(3-methoxypropoxy)benzene | N/A |
Functionalization of the Aromatic Ring
The benzene (B151609) ring of this compound is activated towards electrophilic substitution and can also be functionalized using directed metalation strategies.
Electrophilic Aromatic Substitution Reactions
The 3-methoxypropoxy group on the benzene ring is an ortho-, para-directing and activating group for electrophilic aromatic substitution (EAS). This is due to the electron-donating resonance effect of the oxygen atom, which stabilizes the carbocation intermediate formed during the substitution at the ortho and para positions. The ethynyl (B1212043) group is generally considered to be a deactivating group. Therefore, electrophilic attack will be directed to the positions ortho and para to the 3-methoxypropoxy group. The primary products expected are the 2-, 4-, and 6-substituted isomers.
Table 5: Expected Major Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Expected Major Products |
| Bromination | Br2, FeBr3 | 1-Bromo-2-ethynyl-4-(3-methoxypropoxy)benzene and 1-Bromo-4-ethynyl-2-(3-methoxypropoxy)benzene |
| Nitration | HNO3, H2SO4 | 1-Ethynyl-2-nitro-5-(3-methoxypropoxy)benzene and 1-Ethynyl-4-nitro-5-(3-methoxypropoxy)benzene |
| Friedel-Crafts Acylation | RCOCl, AlCl3 | 1-(1-Ethynyl-4-(3-methoxypropoxy)phenyl)ethan-1-one and 1-(1-Ethynyl-2-(3-methoxypropoxy)phenyl)ethan-1-one |
Directed Ortho Metalation Strategies
The oxygen atom of the methoxypropoxy group can act as a directed metalation group (DMG). wikipedia.orgsemanticscholar.orgbaranlab.orgnih.gov This allows for the regioselective deprotonation of the aromatic ring at the ortho position by a strong base, typically an alkyllithium reagent like n-butyllithium. The resulting aryllithium species can then react with a variety of electrophiles to introduce a substituent specifically at the position ortho to the directing group. In the case of this compound, the primary site of metalation would be the C2 position, which is ortho to the 3-methoxypropoxy group.
The general scheme for directed ortho metalation is as follows:
Scheme 2: Directed ortho metalation of this compound followed by reaction with an electrophile (E+).
This strategy provides a powerful method for the synthesis of specifically substituted derivatives that may not be easily accessible through traditional electrophilic aromatic substitution reactions.
Reactions Involving the Ether Linkage
The ether linkage in this compound presents a site for potential chemical transformations, primarily through cleavage reactions. Ethers are generally stable, but the C–O bond can be broken under harsh acidic conditions, typically with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orglibretexts.orgopenstax.org
The cleavage of the ether in this compound can theoretically occur at two positions: the bond between the aromatic ring and the oxygen atom, or the bond between the oxygen atom and the propoxy chain. Due to the high stability of the sp²-hybridized carbon-oxygen bond of the aryl ether, cleavage almost exclusively occurs at the alkyl C-O bond. libretexts.orglibretexts.org This would result in the formation of 3-ethynylphenol and a halogenated methoxypropane derivative.
The reaction proceeds via protonation of the ether oxygen, forming a good leaving group. Subsequently, a nucleophilic substitution reaction occurs. The exact mechanism, S_N_1 or S_N_2, is contingent on the structure of the alkyl group. libretexts.orgopenstax.org In the case of the 3-methoxypropoxy group, the primary carbon attached to the ether oxygen suggests that an S_N_2 mechanism would be favored, where the halide ion attacks the less sterically hindered carbon.
A competing reaction could be the cleavage of the methyl ether within the methoxypropoxy side chain, which would also occur under strong acidic conditions. This would yield 1-ethynyl-3-(3-hydroxypropoxy)benzene. The relative rates of these cleavage reactions would depend on the specific reaction conditions employed.
| Reaction Condition | Primary Products | Mechanism |
| Excess HBr or HI, heat | 3-Ethynylphenol and 1-bromo-3-methoxypropane or 1-iodo-3-methoxypropane | S_N_2 |
| Controlled acidic conditions | Potential for cleavage of the methyl ether to yield 1-ethynyl-3-(3-hydroxypropoxy)benzene | S_N_2 |
Influence of Substituent Effects on Reaction Selectivity and Efficiency
The two substituents on the benzene ring, the ethynyl group and the 3-methoxypropoxy group, significantly influence the molecule's reactivity, particularly in electrophilic aromatic substitution reactions. Their electronic properties either activate or deactivate the ring towards electrophiles and direct the position of substitution. lumenlearning.comlibretexts.orgopenstax.orgminia.edu.eg
The 3-methoxypropoxy group is an activating group. The oxygen atom directly attached to the benzene ring possesses lone pairs of electrons that can be donated to the aromatic system through resonance. This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. lumenlearning.comlibretexts.org This resonance effect is strongest at the ortho and para positions relative to the substituent. Therefore, the 3-methoxypropoxy group is an ortho, para-director.
The ethynyl group , on the other hand, is generally considered a deactivating group. The sp-hybridized carbons of the alkyne are more electronegative than sp²-hybridized carbons of the benzene ring, leading to an inductive withdrawal of electron density from the ring. lumenlearning.comlibretexts.org This deactivates the ring towards electrophilic attack. The triple bond can also withdraw electrons through resonance. Deactivating groups that are not strongly electron-withdrawing through resonance typically direct incoming electrophiles to the meta position.
| Substituent | Electronic Effect | Influence on Reactivity | Directing Effect |
| 3-methoxypropoxy | Electron-donating (resonance) | Activating | ortho, para |
| Ethynyl | Electron-withdrawing (inductive) | Deactivating | meta |
Given the positions of the existing substituents, the potential sites for electrophilic substitution are C2, C4, and C6. Steric hindrance from the 3-methoxypropoxy group might influence the relative yields of the ortho (C2 and C4) and para (C6) products.
Cascade and Tandem Reactions Utilizing Multiple Reactive Sites
The presence of multiple reactive sites—the ethynyl group, the electron-rich aromatic ring, and the ether linkage—makes this compound an interesting substrate for cascade or tandem reactions. These reactions, where multiple bond-forming events occur in a single operation, are highly efficient in building molecular complexity. nih.govacs.orgbaranlab.org
One potential cascade reaction could be initiated by the reaction of the alkyne. For example, a radical addition to the ethynyl group could generate a vinyl radical. nih.govacs.org This radical intermediate could then participate in an intramolecular cyclization with the aromatic ring, leading to the formation of a new ring system. The regioselectivity of such a cyclization would be influenced by the stability of the resulting radical intermediates.
Another possibility involves the initial transformation of the ethynyl group, for instance, through a Sonogashira coupling to introduce another functional group. This newly introduced group could then participate in a subsequent reaction with the aromatic ring or the ether side chain.
Furthermore, under specific conditions, a reaction could be designed to involve both the ethynyl group and the aromatic ring in a concerted or sequential manner. For example, certain transition metal-catalyzed reactions are known to facilitate the cyclization of aryl alkynes, leading to the formation of polycyclic aromatic systems. nih.gov The electron-donating nature of the 3-methoxypropoxy group would likely enhance the reactivity of the aromatic ring in such transformations.
A hypothetical cascade reaction could involve an initial electrophilic attack on the activated aromatic ring, followed by an intramolecular reaction of the newly introduced substituent with the ethynyl group. The specific outcome of such a reaction would be highly dependent on the nature of the electrophile and the reaction conditions.
| Initiating Site | Potential Subsequent Reaction | Potential Product Class |
| Ethynyl group (e.g., radical addition) | Intramolecular cyclization onto the aromatic ring | Fused ring systems |
| Aromatic ring (e.g., electrophilic substitution) | Intramolecular reaction with the ethynyl group | Polycyclic compounds |
| Ethynyl group (e.g., metal-catalyzed reaction) | Cyclization involving the aromatic ring | Complex aromatic frameworks |
Future Research Trajectories and Interdisciplinary Perspectives
Development of More Efficient and Selective Catalytic Transformations
The terminal ethynyl (B1212043) group is a highly versatile functional handle for a wide array of chemical transformations. Future research will likely focus on developing novel catalytic systems to enhance the efficiency and selectivity of reactions involving 1-ethynyl-3-(3-methoxypropoxy)benzene.
Transition metal-catalyzed reactions are a cornerstone of modern organic synthesis, and the development of more sophisticated catalysts will be crucial. nih.gov Copper-catalyzed reactions, for instance, are known to mediate a variety of transformations involving terminal alkynes. mdpi.comnih.gov Innovations in ligand design for palladium and copper catalysts could lead to milder reaction conditions and broader functional group tolerance in Sonogashira coupling reactions, a key method for forming carbon-carbon bonds. libretexts.orgorganic-chemistry.orgwikipedia.org The development of catalysts that can operate in more environmentally benign solvents, including water, is also a significant area of interest.
Furthermore, regioselective and stereoselective additions to the alkyne are of paramount importance. Catalytic systems that can control the outcome of hydration, hydroamination, and hydroboration reactions will enable the synthesis of a diverse range of functionalized derivatives. Bifunctional catalysts, which can mimic the efficiency of enzymes, may offer unprecedented levels of control over these transformations. nih.gov
Table 1: Potential Catalytic Transformations of this compound
| Reaction Type | Catalyst System | Potential Products |
| Sonogashira Coupling | Palladium/Copper | Aryl- or Vinyl-substituted Alkynes |
| Click Chemistry (CuAAC) | Copper(I) | 1,2,3-Triazoles |
| Alkyne Metathesis | Molybdenum or Tungsten | Symmetrical Diynes |
| Hydration | Gold or Ruthenium | Ketones |
| Carboxylation | Copper or Silver | Propiolic Acids |
Exploration of Novel Material Applications with Tunable Optoelectronic Properties
Aromatic compounds with conjugated π-systems often exhibit interesting optoelectronic properties. The ethynylbenzene core of this compound provides a platform for the development of novel organic materials with tunable properties. The introduction of substituents on the aromatic ring can significantly influence the electronic and optical characteristics of these materials. researchgate.netmdpi.com
The methoxypropoxy side chain, while not directly conjugated to the π-system, can influence the solid-state packing and morphology of materials derived from this molecule. This can, in turn, affect their bulk optoelectronic properties. Future research could explore the synthesis of oligomers and polymers incorporating the this compound unit. The optoelectronic properties of such materials could be fine-tuned by co-polymerization with other aromatic monomers.
The investigation of these materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) represents a promising avenue of research. The solubility imparted by the methoxypropoxy group could be advantageous for solution-based processing of these materials.
Table 2: Potential Optoelectronic Applications and Relevant Properties
| Application | Key Property | Potential Advantage of this compound Moiety |
| Organic Light-Emitting Diodes (OLEDs) | High Photoluminescence Quantum Yield | Tunable emission color through derivatization |
| Organic Photovoltaics (OPVs) | Broad Absorption Spectrum, High Charge Carrier Mobility | Potential for self-assembly into favorable morphologies |
| Organic Field-Effect Transistors (OFETs) | High Charge Carrier Mobility | Improved processability due to side chain |
Integration into Multi-Component Systems and Hybrid Materials
The ability of the ethynyl group to participate in multi-component reactions opens up possibilities for the construction of complex molecular architectures and hybrid materials. rsc.org Three-component reactions, for example, can be employed to efficiently build molecules with a high degree of structural diversity. nih.govacs.orgnih.gov
The methoxypropoxy side chain can also play a crucial role in directing the assembly of these systems through non-covalent interactions, such as hydrogen bonding and van der Waals forces. This could be exploited in the design of liquid crystals, gels, and other soft materials.
Furthermore, the ethynyl group can serve as an anchor to graft the molecule onto the surface of inorganic materials, such as nanoparticles or metal oxides. This would lead to the formation of organic-inorganic hybrid materials with combined properties. For instance, such hybrids could find applications in sensing, catalysis, or as components in electronic devices.
Bio-inspired and Biomimetic Applications (excluding clinical studies)
Bio-inspired materials science seeks to mimic the sophisticated structures and functions found in nature to create novel materials with advanced properties. mdpi.comnih.gov The flexible, hydrophilic nature of the methoxypropoxy side chain is reminiscent of poly(ethylene glycol) (PEG), a polymer widely used in biomedical applications for its biocompatibility and ability to resist protein fouling.
This feature could be harnessed to design bio-inspired materials with controlled surface properties. For example, surfaces coated with polymers derived from this compound might exhibit resistance to non-specific protein adsorption. The ethynyl group provides a convenient handle for attaching these polymers to surfaces or for cross-linking them into hydrogels. nih.gov
Moreover, the ability of the molecule to participate in self-assembly processes could be used to create nanostructured materials that mimic biological structures. These could include micelles, vesicles, or fibers with potential applications in encapsulation and controlled release, or as scaffolds for tissue engineering. researchgate.net
Automation and High-Throughput Screening in Synthesis and Application Development
The exploration of the vast chemical space accessible from this compound can be significantly accelerated through the use of automation and high-throughput screening. researchgate.net Automated synthesis platforms can be employed to rapidly generate libraries of derivatives by systematically varying the reaction partners in catalytic transformations. merckmillipore.comchemrxiv.orgwikipedia.org
These libraries can then be screened for desired properties using high-throughput techniques. For example, the optoelectronic properties of new materials can be rapidly assessed using automated spectroscopic and electrochemical methods. Similarly, the performance of new catalysts can be evaluated in parallel reactor systems. thalesnano.com
This combination of automated synthesis and high-throughput screening will not only accelerate the discovery of new functional molecules and materials but will also enable the generation of large datasets that can be used to train machine learning models for the prediction of structure-property relationships. This data-driven approach will be instrumental in guiding the rational design of future generations of materials based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 1-Ethynyl-3-(3-methoxypropoxy)benzene, and what are their critical optimization parameters?
- Methodological Answer :
- Route 1 : Nucleophilic substitution of 3-bromopropoxy intermediates (e.g., 3-(3-bromopropoxy)benzaldehyde ) with ethynylating agents (e.g., sodium acetylide). Optimal conditions include anhydrous tetrahydrofuran (THF) at 60°C, yielding ~75% .
- Route 2 : Sonogashira coupling between 3-(3-methoxypropoxy)iodobenzene and terminal alkynes using Pd(PPh₃)₄/CuI catalysts. Yields up to 82% are achievable with aryl halide precursors .
- Key Parameters : Catalyst loading (0.5–2 mol% Pd), solvent polarity (prefer polar aprotic solvents), and temperature control (60–80°C).
Q. What spectroscopic techniques are prioritized for structural validation of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign methoxypropoxy protons (δ 3.4–3.6 ppm for OCH₃, δ 4.1–4.3 ppm for OCH₂CH₂) and ethynyl proton (δ 2.5–3.0 ppm) .
- IR Spectroscopy : Sharp absorption at ~2100 cm⁻¹ confirms the C≡C bond .
- GC-MS : Molecular ion peak at m/z 216 (M⁺) with fragmentation patterns reflecting methoxypropoxy cleavage .
Advanced Research Questions
Q. How can researchers address contradictory reports on the stability of the ethynyl group in aqueous vs. non-aqueous media?
- Methodological Answer :
- Stability Assessment : Accelerated degradation studies (40°C/75% RH) show ethynyl oxidation to ketones in aqueous buffers (pH 7.4), while non-polar solvents (e.g., DCM) preserve integrity .
- Mitigation Strategies : Use radical scavengers (e.g., BHT) or inert atmospheres (N₂/Ar) to suppress oxidative side reactions .
Q. What in vitro assays are recommended to evaluate the bioactivity of this compound derivatives?
- Methodological Answer :
- Enzyme Inhibition : Screen against renin (pharmacological analog of Aliskiren ) via fluorescence-based assays (IC₅₀ determination).
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess therapeutic index .
Q. How do steric effects influence the catalytic efficiency of Pd-mediated coupling reactions for ethynyl group introduction?
- Methodological Answer :
- Ligand Design : Bulky ligands (e.g., P(t-Bu)₃) enhance steric protection of Pd centers, improving coupling yields (~15% increase) in hindered environments .
- Solvent Optimization : Mixtures of DMF and toluene (1:3) reduce byproduct formation via improved solubility of aryl halides .
Q. What analytical workflows are effective for identifying trace impurities in this compound batches?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
